

A Comparative Guide to the Structure-Activity Relationship of Piperazine Analogs

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Compound of Interest

Compound Name: *1-[Bis(4-fluorophenyl)methyl]piperazine*

Cat. No.: *B154382*

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The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.^[1] Its versatile nature, characterized by a six-membered ring containing two opposing nitrogen atoms, allows for extensive structural modifications, leading to compounds with diverse pharmacological activities.^[1] These modifications significantly influence the pharmacokinetic and pharmacodynamic properties of the molecules, making the study of their structure-activity relationships (SAR) crucial for rational drug design. This guide provides a comparative analysis of piperazine analogs across three key therapeutic areas: oncology, neuropsychiatry, and infectious diseases, with a focus on their SAR, supported by experimental data.

Anticancer Activity of Piperazine Analogs

Piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.^{[2][3][4]}

Comparative Antiproliferative Activity

The *in vitro* cytotoxic activity of different classes of piperazine analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. Lower IC₅₀ values indicate greater potency.

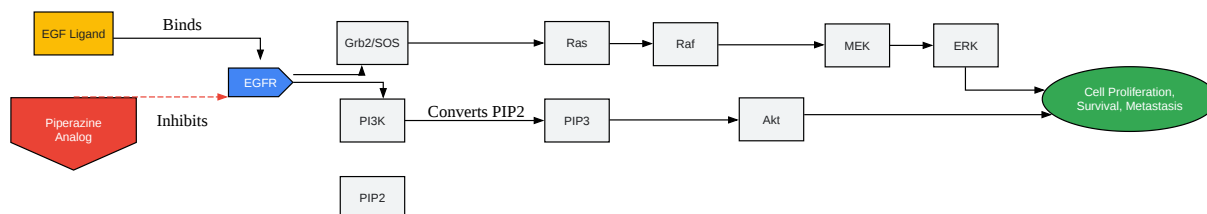
Compound Class	Representative Analog	Cancer Cell Line	IC50 (μM)
Piperazinyl Triapine Analogs	L ³	HCT116 p53+/+ (Colon Carcinoma)	0.12[5]
L ³	A549 (Lung Carcinoma)	~0.15	
L ³	Hs683 (Glioblastoma)	>1.0	
Vindoline-Piperazine Conjugates	Compound 23	MDA-MB-468 (Breast Cancer)	1.00[6][7]
Compound 25	HOP-92 (Non-Small Cell Lung Cancer)	1.35[6][7]	
Benzothiazole-Piperazine Derivatives	15a	Neuroblastoma Cell Line	0.12
15b	Breast Cancer Cell Line	0.63	

Structure-Activity Relationship Insights:

- **Substitution on the Piperazine Ring:** For piperazinyl triapine analogs, the nature of the substituent on the N4 position of the piperazine ring is critical for antiproliferative activity. Halogenated substituents on the terminal aromatic ring generally lead to higher activity.[5]
- **Linker and Conjugated Moiety:** In vindoline-piperazine conjugates, the linker connecting the piperazine moiety to the vindoline scaffold, as well as the substituents on the piperazine ring, significantly impact cytotoxicity. For instance, a trifluoromethylbenzyl group on the piperazine (Compound 23) showed high potency.[7]
- **Hybrid Molecules:** Combining the piperazine scaffold with other pharmacologically active moieties, such as benzothiazole, can yield highly potent anticancer agents. The specific substitution pattern on both the benzothiazole and piperazine rings fine-tunes the activity and selectivity against different cancer cell lines.

EGFR Signaling Pathway

Piperazine analogs can inhibit the EGFR signaling cascade, which plays a crucial role in cancer cell proliferation, survival, and metastasis.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of piperazine analogs.

Neuropsychiatric Applications: Targeting Serotonin Receptors

Arylpiperazine derivatives are a well-established class of ligands for serotonin (5-HT) receptors, which are crucial targets in the treatment of neuropsychiatric disorders like anxiety and depression. The 5-HT_{1A} receptor subtype is of particular interest.

Comparative 5-HT_{1A} Receptor Binding Affinity

The binding affinity of arylpiperazine analogs to the 5-HT_{1A} receptor is typically measured by their K_i (inhibition constant) values. A lower K_i value indicates a higher binding affinity.

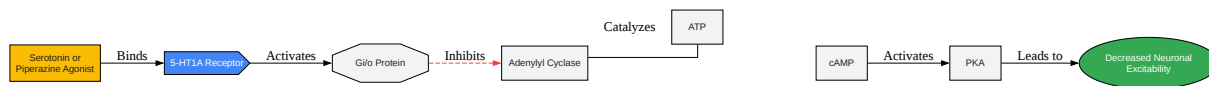
Compound Class	Representative Analog	Linker Length	5-HT1A Ki (nM)
Long-Chain Arylpiperazines	8c	4-methyl-1,2,4-triazine-3,5(2H,4H)-dione	3.77[8][9]
8a	Shorter homologue of 8c	1720[8][9]	<20[10]
29	N/A	55.8[8]	
Tetrahydroisoquinoline-Piperazines	17	N/A	
18	N/A	<20[10]	

Structure-Activity Relationship Insights:

- **Aryl Substituent:** The nature and position of substituents on the aryl ring significantly modulate the affinity for serotonin receptors.
- **Linker Length:** For long-chain arylpiperazines, the length of the linker between the piperazine core and the terminal fragment has a pronounced impact on 5-HT1A receptor affinity. As seen with compounds 8c and 8a, a longer linker can dramatically increase affinity.[8][9]
- **Terminal Fragment:** The terminal heterocyclic moiety also plays a crucial role in determining the binding profile. Fusing the piperazine with other heterocyclic systems, such as tetrahydroisoquinoline, can lead to high-affinity ligands.[10]

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability.



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Caption: Simplified 5-HT1A receptor signaling cascade initiated by an agonist.

Antimicrobial Activity of Piperazine Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine-based compounds have shown promise as potent antimicrobial agents against a range of bacterial pathogens.

Comparative Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class	Representative Analog	Bacterial Strain	MIC (µg/mL)
Thiadiazole-Piperazine Hybrids	6c	E. coli	8[11]
4	S. aureus	16[11]	
6d	B. subtilis	16[11]	
Quinolone-Piperazine Conjugates	N/A	Gram-positive bacteria	1-5[1]
Chalcone-Piperazine Hybrids	N/A	C. albicans	2.22[1]

Structure-Activity Relationship Insights:

- **Substituents and Activity Spectrum:** Structural modifications, such as the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO₂), have been shown to enhance antibacterial activity.[\[12\]](#)[\[13\]](#) Conversely, electron-donating groups may reduce potency.[\[12\]](#)[\[13\]](#)
- **Hybridization:** Conjugating the piperazine moiety with other antimicrobial pharmacophores like quinolones, thiadiazoles, or chalcones can result in compounds with potent and broad-spectrum activity.[\[1\]](#)[\[11\]](#)
- **Gram-Positive vs. Gram-Negative Activity:** Some classes of piperazine derivatives exhibit preferential activity against Gram-positive bacteria, while others have broader activity. This is often dependent on the specific structural features of the analog.[\[1\]](#)

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the piperazine analogs and incubate for a specified period (e.g., 24-72 hours).
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[\[14\]](#)
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[\[15\]](#)
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[\[15\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods.[\[16\]](#)

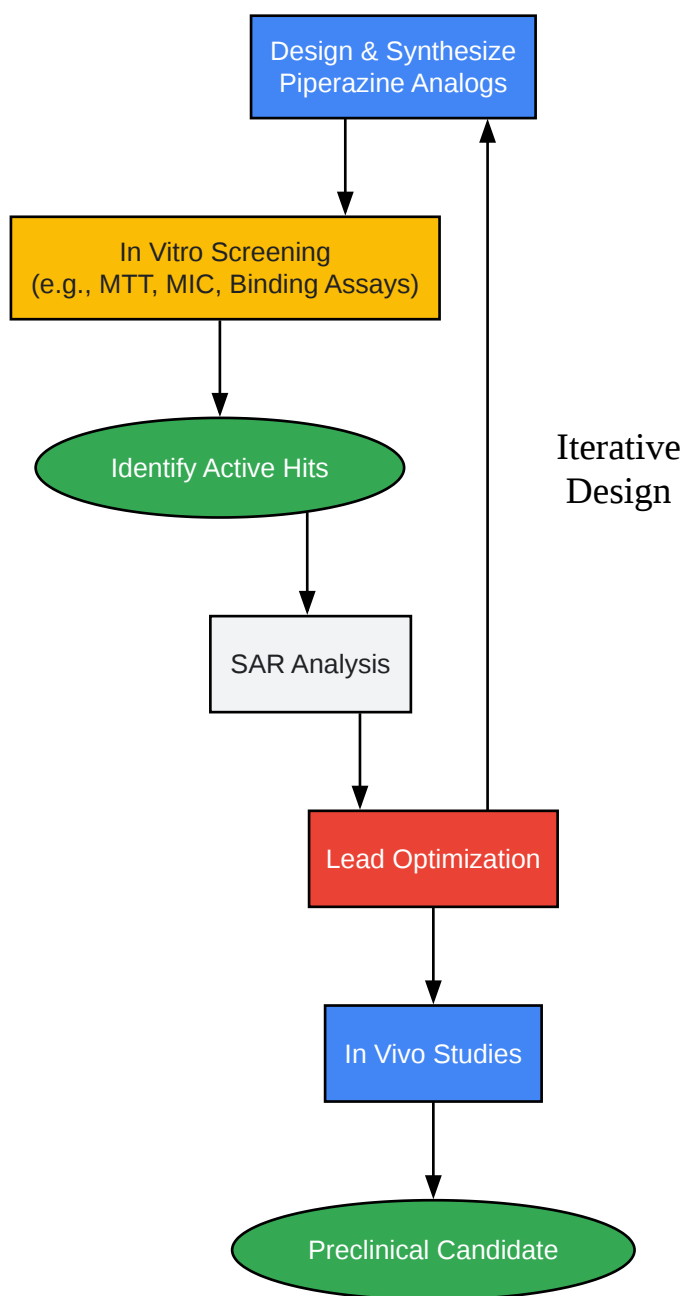
- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
- Serial Dilution: Prepare two-fold serial dilutions of the piperazine compounds in a liquid growth medium in a 96-well microtiter plate.[\[17\]](#)
- Inoculation: Inoculate each well with the standardized microbial suspension.[\[16\]](#)
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[\[16\]](#)
- Visual Assessment: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[\[18\]](#)

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

- Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A).
- Binding Reaction: Incubate the membranes with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test piperazine analog.
- Separation: Separate the bound from the unbound radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filter, which corresponds to the amount of bound radioligand.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for SAR Studies



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